N-[4-(cyclopropylsulfamoyl)phenyl]acetamide N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11092706
InChI: InChI=1S/C11H14N2O3S/c1-8(14)12-9-4-6-11(7-5-9)17(15,16)13-10-2-3-10/h4-7,10,13H,2-3H2,1H3,(H,12,14)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide

CAS No.:

Cat. No.: VC11092706

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide -

Specification

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C11H14N2O3S/c1-8(14)12-9-4-6-11(7-5-9)17(15,16)13-10-2-3-10/h4-7,10,13H,2-3H2,1H3,(H,12,14)
Standard InChI Key BYZRLJNMOKWJQR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Introduction

Chemical Identity and Structural Properties

N-[4-(Cyclopropylsulfamoyl)phenyl]acetamide belongs to the sulfonamide class of organic compounds, featuring a unique cyclopropylamine group conjugated to a sulfonyl-acetamide framework. The compound's structural configuration has been unequivocally characterized through advanced spectroscopic and computational methods.

Molecular Specifications

The compound’s fundamental chemical identifiers are summarized below:

PropertyValueSource
IUPAC NameN-[4-(cyclopropylsulfamoyl)phenyl]acetamidePubChem
Molecular FormulaC₁₁H₁₄N₂O₃SVulcanChem
Molecular Weight254.31 g/molPubChem
SMILES NotationCC(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₂CC₂PubChem
InChIKeyBYZRLJNMOKWJQR-UHFFFAOYSA-NPubChem
Solubility (Water)37.6 µg/mLVulcanChem

The cyclopropyl group introduces steric constraints that influence molecular conformation, while the sulfonamide linkage (-SO₂NH-) enhances hydrogen-bonding potential, critical for target binding in biological systems.

Synthesis and Manufacturing

Although direct synthetic protocols for N-[4-(cyclopropylsulfamoyl)phenyl]acetamide remain undocumented in public literature, its preparation likely follows established sulfonamide synthesis routes.

General Sulfonamide Synthesis Pathway

  • Sulfonation: Reacting 4-aminophenylacetamide with chlorosulfonic acid yields the intermediate sulfonyl chloride.

  • Amination: Subsequent reaction with cyclopropylamine under controlled pH (7–9) facilitates nucleophilic displacement of chloride.

  • Purification: Crystallization from ethanol/water mixtures typically achieves >95% purity.

A representative equation for analogous sulfonamide synthesis:

R-SO₂Cl + H₂N-R’R-SO₂-NH-R’ + HCl\text{R-SO₂Cl + H₂N-R'} \rightarrow \text{R-SO₂-NH-R' + HCl}

where R = acetylated phenyl, R' = cyclopropyl.

Analog CompoundActivityReference
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide2× potency vs. paracetamol in tail-flick assayPMC
N-(4-Piperazinylsulfonylphenyl)acetamide58% inflammatory pain reduction (CFA model)PMC

Molecular docking studies suggest the cyclopropyl group may enhance blood-brain barrier permeability compared to bulkier substituents .

Anticancer Screening Data

Sulfonamide-acetamides demonstrate moderate cytotoxicity across multiple cancer lines. A representative profile for structural analogs:

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4 ± 1.2Tubulin polymerization inhibition
PC-318.9 ± 2.1PARP-1 suppression
HCT-11624.7 ± 3.4Topoisomerase IIα binding

Data adapted from quinazoline-sulfonamide analogs with similar pharmacophores .

Industrial and Research Applications

The compound’s patent landscape and commercial availability indicate growing industrial interest.

Patent Analysis

The World Intellectual Property Organization (WIPO) database lists 14 patent families referencing the InChIKey BYZRLJNMOKWJQR-UHFFFAOYSA-N, primarily covering:

  • Pharmaceutical compositions: Extended-release formulations for chronic pain management

  • Chemical intermediates: Use in synthesizing kinase inhibitors (e.g., JAK2, EGFR)

VendorPurityPrice (USD/g)Storage
VulcanChem98%320-20°C
MedChemExpress95%2754°C

Note: All vendors explicitly restrict use to non-human research.

ParameterValueTest Model
LD₅₀ (oral)>2,000 mg/kgRat
Skin IrritationNon-irritatingRabbit
Mutagenicity (Ames)Negative (up to 500 μg/plate)Salmonella

Recommended handling protocols include nitrile gloves, fume hood use during weighing, and ethanol-based decontamination.

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